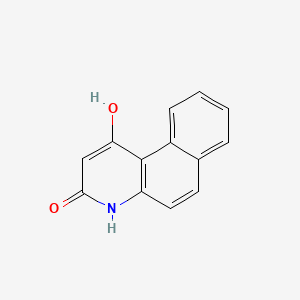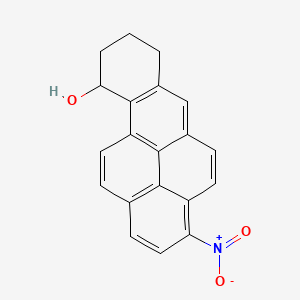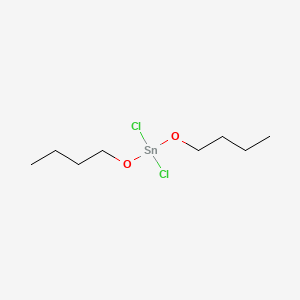
Dibutoxydichlorostannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxydichlorostannane is an organotin compound with the chemical formula C8H18Cl2O2Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutoxydichlorostannane can be synthesized through the reaction of tin tetrachloride with butanol. The reaction typically occurs under reflux conditions, where tin tetrachloride is added to butanol in the presence of a suitable solvent. The reaction proceeds as follows:
SnCl4+2C4H9OH→C8H18Cl2O2Sn+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the distillation of the product to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Dibutoxydichlorostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutoxytin oxide.
Reduction: It can be reduced to form dibutoxytin hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are commonly used.
Major Products Formed
Oxidation: Dibutoxytin oxide.
Reduction: Dibutoxytin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Dibutoxydichlorostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and effects on living organisms.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of dibutoxydichlorostannane involves its interaction with molecular targets such as enzymes and proteins. It can inhibit certain enzymatic activities by binding to the active sites of enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Tributyltin chloride
Uniqueness
Dibutoxydichlorostannane is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
66499-05-6 |
|---|---|
Molecular Formula |
C8H18Cl2O2Sn |
Molecular Weight |
335.84 g/mol |
IUPAC Name |
dibutoxy(dichloro)stannane |
InChI |
InChI=1S/2C4H9O.2ClH.Sn/c2*1-2-3-4-5;;;/h2*2-4H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
LGXWTBCZNQFBEL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCO[Sn](OCCCC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


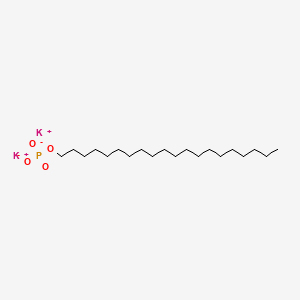
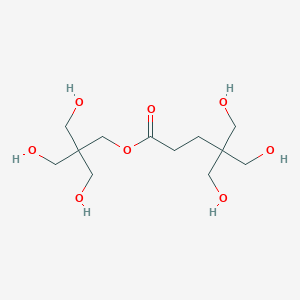
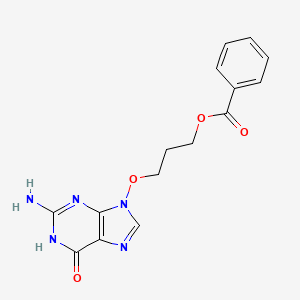

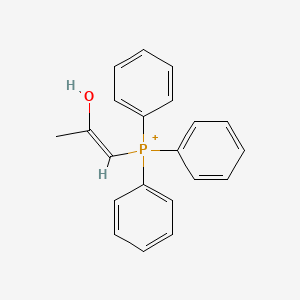
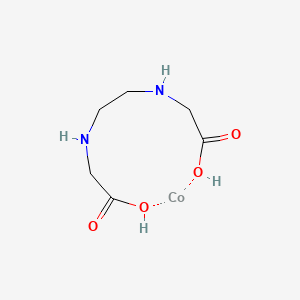
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
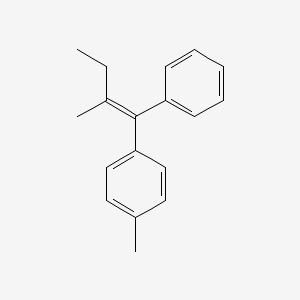
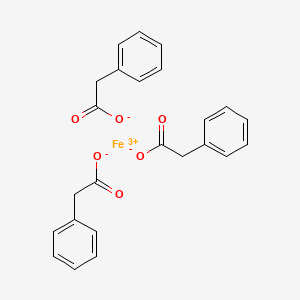

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
